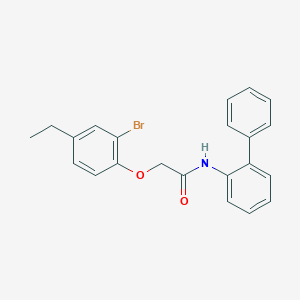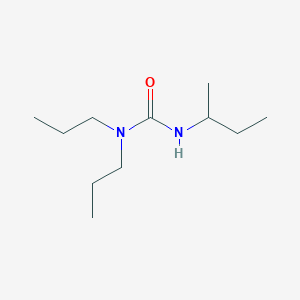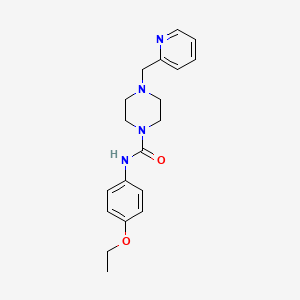![molecular formula C17H19NO3 B4774414 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B4774414.png)
1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one
描述
1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one, also known as MPPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. MPPA is a derivative of chalcone, a naturally occurring compound found in many plants, and has been synthesized using a variety of methods.
作用机制
The mechanism of action of 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one is not fully understood, but it is thought to involve the inhibition of various cellular pathways involved in cancer growth, inflammation, and oxidative stress. 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival, as well as the NF-κB signaling pathway, which is involved in inflammation and immune response. 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which may help to reduce oxidative stress and prevent cellular damage.
Biochemical and Physiological Effects
1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, the prevention of oxidative stress, and the inhibition of bacterial growth. In animal models, 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to reduce tumor growth and increase survival rates in cancer models. 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to increase antioxidant enzyme expression and reduce oxidative stress in animal models of diabetes and neurodegenerative diseases. Finally, 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has several advantages for use in lab experiments, including its low toxicity, high stability, and ease of synthesis. 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to have low toxicity in animal models, indicating that it may be safe for use in humans. In addition, 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one is stable under various conditions, making it easy to store and transport. Finally, 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one can be synthesized using a variety of methods, making it readily available for use in lab experiments.
However, there are also some limitations to the use of 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one in lab experiments. One limitation is that 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has poor solubility in water, which may limit its use in certain experiments. In addition, 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
未来方向
For 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one research include the development of new cancer treatments, investigation of its potential use in neurodegenerative diseases, and development of new antibiotics.
科学研究应用
1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been studied for its potential use in various scientific research applications, including cancer treatment, anti-inflammatory activity, antioxidant activity, and antimicrobial activity. In cancer treatment, 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models. In addition, 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to have antioxidant activity, which may be beneficial in reducing oxidative stress and preventing cellular damage. Finally, 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to have antimicrobial activity against various bacterial strains, which may have potential applications in the development of new antibiotics.
属性
IUPAC Name |
(E)-1-(5-methylfuran-2-yl)-3-(4-propoxyanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-12-20-15-7-5-14(6-8-15)18-11-10-16(19)17-9-4-13(2)21-17/h4-11,18H,3,12H2,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUVVCRSJIXRPN-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(5-methylfuran-2-yl)-3-(4-propoxyanilino)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4774331.png)
![N-methyl-1-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}methanamine hydrochloride](/img/structure/B4774336.png)
![3-(2-hydroxy-5-methylphenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4774342.png)
![N'-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4774348.png)
![5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4774354.png)

![1-(4-fluorophenyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B4774378.png)


![4-[2-(1-azepanyl)-2-oxoethoxy]-3-chloro-N-isopropylbenzenesulfonamide](/img/structure/B4774388.png)
![N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine](/img/structure/B4774396.png)
![1-butyl-7-cyclopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4774405.png)

![N-[3-(dimethylamino)propyl]-N'-(2-methylphenyl)thiourea](/img/structure/B4774421.png)